9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one
Descripción
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h2-5,12H,1H3 |
Clave InChI |
JWWQHMUSBJSOKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N2C=CC=C(C2=N1)O |
Origen del producto |
United States |
Actividad Biológica
9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one (commonly referred to as 9-HMP) is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyrido-pyrimidine framework, which is known for its interactions with various biological targets, including neurotransmitter receptors and enzymes. This article aims to present a comprehensive overview of the biological activity of 9-HMP, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of 9-HMP is C8H8N2O, with a molecular weight of approximately 164.16 g/mol. The structure consists of fused pyridine and pyrimidine rings with a hydroxyl group at the 9-position, contributing to its unique chemical properties.
Biological Activities
9-HMP exhibits several notable biological activities, which can be categorized as follows:
1. Anticancer Properties
Research indicates that 9-HMP has potential anticancer effects. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. The mechanism behind its anticancer activity involves the induction of apoptosis and modulation of cell cycle progression. For example, studies have shown that 9-HMP can significantly reduce cell viability in breast cancer cells by triggering apoptotic pathways .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to interact with neurotransmitter systems, particularly dopamine receptors, which may contribute to its potential in treating neurodegenerative diseases such as Parkinson's disease. In vitro studies have demonstrated that 9-HMP can protect neuronal cells from oxidative stress-induced damage .
3. Antimicrobial Activity
Preliminary studies suggest that 9-HMP possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential applications in developing new antimicrobial agents .
The biological activity of 9-HMP is largely attributed to its structural features that allow it to interact with specific molecular targets:
- Dopamine Receptor Interaction : The compound's hydroxyl group at the 9-position is crucial for binding affinity to dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in psychiatric disorders .
- Enzyme Inhibition : Research has indicated that 9-HMP may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Case Studies
Several case studies have highlighted the therapeutic potential of 9-HMP:
- Breast Cancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 9-HMP resulted in a dose-dependent decrease in cell viability, along with increased markers of apoptosis .
- Neuroprotection in Animal Models : In animal models of Parkinson's disease, administration of 9-HMP showed significant improvement in motor function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent .
Comparative Analysis
The following table summarizes the biological activities and unique aspects of related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Hydroxyl group at position 9 | Anticancer, Neuroprotective | Basic structure with significant interactions |
| 3-Benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | Benzyl substituent at position 3 | Anticancer | Enhanced reactivity due to benzyl group |
| 3-(2-Chloroethyl)-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | Chloroethyl group at position 3 | Neuroprotective | More reactive due to chloro group |
Comparación Con Compuestos Similares
Substituent Effects on Aldose Reductase Inhibition
Pyrido[1,2-a]pyrimidin-4-ones bearing hydroxy or catechol groups exhibit significant aldose reductase (ALR2) inhibitory activity. For example:
- 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one : Demonstrates submicromolar ALR2 inhibition due to the hydroxy group at position 9, which enhances enzyme binding .
- 6-Hydroxy-2-phenyl derivatives : Show comparable activity, but 9-hydroxy substitution (e.g., compound 29) achieves higher potency, emphasizing the critical role of the hydroxy group's position .
- Non-hydroxylated analogs (e.g., 2-phenyl derivatives): Exhibit reduced or negligible activity, confirming the necessity of hydroxy groups for ALR2 interaction .
Table 1: ALR2 Inhibitory Activity of Selected Derivatives
| Compound | Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 9-Hydroxy-2-methyl derivative | 2-CH₃, 9-OH | 0.12 | |
| 6-Hydroxy-2-phenyl derivative | 2-C₆H₅, 6-OH | 0.35 | |
| 2-Phenyl derivative (no OH) | 2-C₆H₅ | >100 |
Antiangiogenic and Anticancer Activity
Substituents in positions 2 and 3 significantly alter target specificity:
- DB103 (2,3-diphenyl derivative) : Inhibits angiogenesis by targeting VEGF signaling, with an IC₅₀ of 1.2 µM in endothelial cells .
- Piperazine derivatives (e.g., 2-methyl-3-(2-piperazin-1-yl-ethyl) analogs) : Exhibit antiproliferative effects against human cancer cell lines (e.g., IC₅₀ = 8.7 µM in MCF-7 cells) .
- 9-Hydroxy-2-methyl derivative: Limited direct anticancer data, but its hydroxy group may enhance antioxidant properties, a secondary mechanism in cancer therapy .
Table 2: Antiangiogenic/Anticancer Activity Comparison
| Compound | Key Substituents | Activity (IC₅₀) | Reference |
|---|---|---|---|
| DB103 | 2,3-diphenyl | 1.2 µM | |
| Piperazine derivative | 2-CH₃, 3-piperazinyl | 8.7 µM |
Metabolic and Pharmacokinetic Considerations
- 9-Hydroxy-risperidone (9-OH-RIS) : A metabolite of risperidone, this compound shares the 9-hydroxy substitution and demonstrates prolonged plasma presence due to reduced first-pass metabolism. It is the primary active metabolite in humans and dogs .
- 3-(2-Hydroxyethyl)-9-hydroxy-2-methyl derivative : Patent-protected for conversion to paliperidone (palipendone), highlighting the therapeutic relevance of hydroxyalkyl modifications at position 3 .
Gastroprotective Activity
4H-Pyrido[1,2-a]pyrimidin-4-ones with carboxamide groups at position 3 and methyl groups at position 6 show potent gastroprotective effects.
Métodos De Preparación
Role in Paliperidone Synthesis
Compound 4 serves as the precursor to 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, which undergoes condensation with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole to form paliperidone. Early syntheses, such as those in U.S. Patent Nos. 5,158,952 and 5,254,556, relied on acid catalysts like phosphoryl chloride, resulting in complex purification workflows and moderate yields (58–65%). These methods necessitated chromatographic separations, rendering them industrially impractical.
Challenges in Traditional Synthesis
Prior art faced three primary limitations:
-
Residual Impurities : Unreacted 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone persisted at >3%.
-
Catalyst Dependency : Acid catalysts (e.g., p-toluenesulfonic acid) complicated reaction workups and increased corrosion risks.
-
Low Crystallinity : Early isolates required oil-to-crystal conversions, introducing variability in downstream processes.
Modern Synthesis Methodologies
Acid-Free Condensation
Patent WO2010082111A1 revolutionized Compound 4 synthesis by eliminating acid catalysts. The method involves refluxing 2-amino-3-hydroxypyridine (2 ) with 3-acetyldihydro-2(3H)-furanone (3 ) in inert solvents like n-butanol or chlorobenzene. Key advantages include:
-
Solvent Flexibility : Mixed systems (e.g., n-butanol/toluene) enhance solubility without side reactions.
-
Yield and Purity : Isolated as hydrochloride salts via 2-propanol addition, yields exceed 70% with >98% purity.
Example 1 :
10 g of 2 , 13.94 g of 3 , and 80 mL n-butanol were refluxed, yielding 16.2 g (69.49%) of crystalline hydrochloride after 2-propanolic HCl addition.
Crystallization Techniques for Impurity Control
US20070260061A1 and EP1791839B1 address residual 2-acetylbutyrolactone (<0.3%) through optimized workups:
-
Post-Reaction Alcohol Addition : Introducing 2-propanol or propylene glycol monomethyl ether (PGMME) at 80°C induces crystallization.
-
Activated Carbon Filtration : Combining Norit ATM supra and dicalite speed plus reduces impurities during hot filtration.
Table 1: Impact of Workup Procedures on Purity
| Procedure | Solvent Added | Residual 2-Acetylbutyrolactone | Yield (%) |
|---|---|---|---|
| k | 2-Propanol | <0.3% | 69.5 |
| l | None | >1.0% | 62.0 |
| m | PGMME | <0.3% | 68.8 |
Solvent Systems and Reaction Kinetics
Solvent Selection Criteria
Inert solvents prevent undesired adducts. Patent WO2010082111A1 identifies chlorobenzene and n-butanol as optimal due to:
-
High Boiling Points : Facilitating reflux (100–200°C) without degradation.
-
Azeotropic Water Removal : Efficiently separates H₂O via Dean-Stark traps.
Table 2: Solvent Performance Comparison
| Solvent | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| n-Butanol | 80–120 | 70.2 | 98.5 |
| Chlorobenzene | 130–180 | 72.1 | 98.8 |
| o-Dichlorobenzene | 150–200 | 68.9 | 97.9 |
Reaction Time and Temperature
Optimal conditions involve 12–24 hours at reflux. Prolonged heating (>24h) risks decarboxylation, while shorter durations (<12h) leave unreacted 2 .
Purification and Salt Formation
Hydrochloride Salt Isolation
Adding 2-propanolic HCl to hot reaction mixtures precipitates the hydrochloride salt. Cooling to 10°C maximizes recovery, with yields sensitive to cooling rates.
Alternative Acid Additives
p-Toluenesulfonic acid (pTSA) in xylene enables direct isolation without HCl, though purity drops to 95%.
Industrial Scalability and Environmental Impact
Waste Reduction Strategies
Q & A
Q. What are the optimal synthetic routes for 9-Hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
The compound is synthesized via cyclocondensation of 2-aminopyridine derivatives with α-keto esters (e.g., ethyl acetoacetate) in polyphosphoric acid (PPA) at 100°C for 1 hour, achieving yields up to 87% . However, substituent positioning (e.g., hydroxyl groups) significantly impacts reactivity. For example, o-bromobenzylation of the hydroxyl group in 2-amino-3-pyridinol reduces amino group reactivity, necessitating alternative routes for functionalized derivatives . Key variables include solvent choice (e.g., 1,2-dichloroethane for halogenation), temperature, and stoichiometry of reagents.
Q. How can structural characterization of this compound be validated?
Use a combination of techniques:
- Mass Spectrometry (MS): Confirm molecular weight (e.g., 190.24 g/mol for the core structure) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): Assign protons at the 2-methyl (δ ~2.5 ppm) and 9-hydroxy (δ ~10 ppm) positions. Substituents like vinyl or ethyl groups show distinct splitting patterns .
- X-ray Crystallography: Resolve tautomeric forms (e.g., keto-enol equilibrium) and hydrogen-bonding networks .
Advanced Research Questions
Q. How do structural modifications at positions 6, 9, and 2 affect the compound’s bioactivity?
- Position 9: Hydroxyl groups enhance aldose reductase (ALR2) inhibitory activity (IC₅₀ ~0.5 μM) by forming hydrogen bonds with catalytic residues (Tyr48, His110). Methylation or removal of the hydroxyl abolishes activity .
- Position 6: Introducing a hydroxyl group increases antioxidant capacity (e.g., DPPH radical scavenging, EC₅₀ ~12 μM) but may reduce ALR2 affinity .
- Position 2: Methyl groups improve metabolic stability, while bulkier substituents (e.g., benzyl) reduce potency due to steric hindrance .
Q. What mechanistic insights explain contradictory reactivity in C–H functionalization reactions?
Contradictions arise from radical vs. ionic pathways. For example:
- Radical Pathway: Persulfate oxidizes thiols/diselenides to thiyl/selenyl radicals, which selectively couple at the C-3 position of the pyrido[1,2-a]pyrimidin-4-one core. Electron-deficient aryl groups enhance reactivity (yields >90%) .
- Ionic Pathway: Halogenation (e.g., iodine/K₂S₂O₈) fails due to competing oxidation, as shown by the absence of iodo derivatives in control experiments .
- Key Controls: Radical scavengers (TEMPO) inhibit reactions, confirming radical intermediates .
Q. How can the compound’s therapeutic potential be evaluated in vitro and in vivo?
- In Vitro:
- Enzyme Assays: Test ALR2 inhibition using DL-glyceraldehyde as a substrate, monitoring NADPH oxidation at 340 nm .
- Antioxidant Activity: Measure ROS scavenging via ORAC (Oxygen Radical Absorbance Capacity) or FRAP (Ferric Reducing Antioxidant Power) assays .
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7) using MTT assays, noting IC₅₀ values <10 μM for catechol derivatives .
- In Vivo:
Q. What computational strategies predict binding modes and SAR for SHP2 inhibition?
- Docking Simulations: Dock 9-hydroxy derivatives into the SHP2 allosteric site (PDB: 6BMN). The hydroxyl group forms hydrogen bonds with Arg111, while the pyrimidinone core interacts hydrophobically with Phe113 .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns. Compounds with rigid cores (e.g., fused bicyclic systems) show higher binding free energies (ΔG < −40 kcal/mol) .
- QSAR Models: Use Hammett constants (σ) to correlate electron-withdrawing substituents (e.g., –CF₃) with enhanced inhibition (pIC₅₀ >7) .
Methodological Considerations
Q. How to resolve low yields in multi-step syntheses of functionalized derivatives?
- Optimization Example: For 3-Ethyl-9-hydroxy derivatives, substitute traditional PPA with microwave-assisted synthesis (80°C, 30 min) to reduce side reactions, improving yields from 2% to 61% .
- Purification: Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate isomers (e.g., 7-hydroxy vs. 9-hydroxy tautomers) .
Q. How to validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
